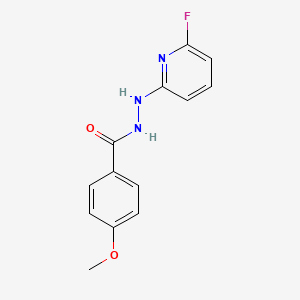
N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide” is a complex organic compound. It contains a fluoropyridine moiety, which is a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) with a fluorine atom attached. The “4-methoxybenzohydrazide” part refers to a benzohydrazide group (a type of organic compound derived from benzoic acid) with a methoxy group attached at the 4th position .
Synthesis Analysis
The synthesis of fluoropyridines, such as the 6-fluoropyridin-2-yl group in this compound, has been a subject of research. Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The fluoropyridine moiety would contribute to the aromaticity of the compound, while the methoxy group and the benzohydrazide group would add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group. This could affect the reactivity of the compound and its behavior in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Characterization
N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide and related compounds have been synthesized and characterized to serve as potent inhibitors or activators in various biochemical pathways. The structural modification of such compounds often leads to improved solubility, selectivity, and biological activity. For example, the discovery of selective Met kinase inhibitors involved substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrating the importance of structural modification for enhancing biological efficacy (Schroeder et al., 2009).
Antimicrobial and Antifungal Activities
Several derivatives have shown significant antibacterial and antifungal activities. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited promising antimicrobial properties against various bacterial and fungal strains, indicating the potential of N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide derivatives as antimicrobial agents (Helal et al., 2013).
Antitumor Activities
The compound and its derivatives have also been explored for their antitumor activities. The synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides revealed compounds with antioxidant, antitumor, and antimicrobial activities, showcasing the potential of fluoro-substituted compounds in cancer treatment (Paulrasu et al., 2014).
Imaging and Diagnostic Applications
The fluoro-substituted compounds have been utilized in the development of novel radiotracers for imaging, such as [(18)F]Fluoromethyl-PBR28, a potential tracer for the translocator protein 18 kDa (TSPO) in vivo imaging, indicating the relevance of such compounds in diagnostic and therapeutic monitoring (Moon et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-10-7-5-9(6-8-10)13(18)17-16-12-4-2-3-11(14)15-12/h2-8H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJAXRWAOFPVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-fluoropyridin-2-yl)-4-methoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)

![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)
![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2930519.png)